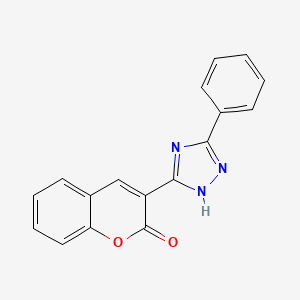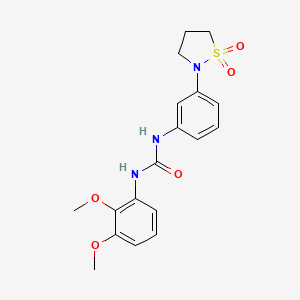![molecular formula C12H12N2O3S2 B2495632 5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1255782-97-8](/img/structure/B2495632.png)
5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidines, which are widely used in medicinal chemistry and drug discovery.
作用機序
The mechanism of action of 5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. Additionally, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects
5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has various biochemical and physiological effects, which may vary depending on the concentration and duration of exposure. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which may contribute to its antioxidant activity. However, the long-term effects of this compound on normal cells and tissues are not well understood, and further research is needed to evaluate its safety and efficacy.
実験室実験の利点と制限
The advantages of using 5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in lab experiments include its high yield and purity, as well as its potential applications in various fields. This compound is relatively easy to synthesize and can be obtained in large quantities, which makes it a suitable candidate for high-throughput screening and drug discovery. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity, as it may interact with multiple targets and pathways in cells.
将来の方向性
There are several future directions for the research and development of 5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. One potential direction is to further investigate its anticancer activity and evaluate its efficacy in animal models and clinical trials. Another potential direction is to explore its potential use as an anti-inflammatory agent and evaluate its safety and efficacy in treating inflammatory diseases. Additionally, further research is needed to elucidate its mechanism of action and identify its molecular targets, which may lead to the development of more specific and effective drugs.
合成法
The synthesis method of 5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves the reaction of 4-ethylbenzenesulfonyl chloride with thiourea and an aldehyde or ketone in the presence of a base catalyst. The reaction proceeds through a one-pot three-component reaction, which results in the formation of the desired product with high yield and purity.
科学的研究の応用
5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has various scientific research applications due to its unique chemical properties. This compound has been extensively studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce the production of inflammatory cytokines in vitro.
特性
IUPAC Name |
5-(4-ethylphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-8-3-5-9(6-4-8)19(16,17)10-7-13-12(18)14-11(10)15/h3-7H,2H2,1H3,(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWKNDTWZQJXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495549.png)


![5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole](/img/structure/B2495555.png)
![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate](/img/structure/B2495556.png)
![N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2495557.png)
![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2495558.png)


![1-benzyl-6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2495562.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2495569.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2495570.png)
![ethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2495571.png)
![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2495572.png)